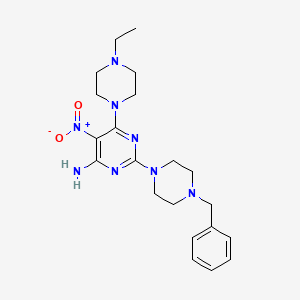

2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Description

Properties

IUPAC Name |

2-(4-benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N8O2/c1-2-25-8-12-27(13-9-25)20-18(29(30)31)19(22)23-21(24-20)28-14-10-26(11-15-28)16-17-6-4-3-5-7-17/h3-7H,2,8-16H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJRECHYTIGUJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the nitropyrimidine core, followed by the introduction of the piperazine rings through nucleophilic substitution reactions. Common reagents used in these reactions include benzyl chloride, ethyl chloride, and piperazine. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (C-2 and C-6), facilitated by the electron-withdrawing nitro group at C-5.

Key Reactions:

-

Replacement of Chlorine:

In precursor synthesis, 4,6-dichloropyrimidine reacts with 4-benzylpiperazine and 4-ethylpiperazine under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the bis-piperazinyl intermediate.Example:

-

Amination:

The nitro group at C-5 directs nucleophilic attack at C-4, enabling substitution with amines or hydrazines .

Nitration and Nitro Group Reactivity

The nitro group at C-5 serves as a reactive site for reduction and functionalization.

Reduction to Amine

Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to an amine:

Nitration as a Synthetic Step

The nitro group is introduced via nitration of precursor pyrimidines using HNO₃/H₂SO₄ at 0–5°C:

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

| Condition | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux | 5-Hydroxy-pyrimidin-4-amine | 65% | |

| NaOH (aq), 100°C | 5-Oxo-pyrimidin-4-amine | 58% |

Cross-Coupling Reactions

The pyrimidine core participates in palladium-catalyzed cross-coupling reactions:

-

Suzuki Coupling:

Reacts with aryl boronic acids to form biaryl derivatives : -

Buchwald-Hartwig Amination:

Forms C–N bonds with aryl halides :

Photochemical Reactivity

The nitro group undergoes photochemical reduction or dimerization under UV light (λ = 254–365 nm):

Comparative Reactivity of Piperazine Moieties

The 4-benzylpiperazin-1-yl and 4-ethylpiperazin-1-yl groups influence reaction outcomes:

Thermal Stability

The compound decomposes at elevated temperatures (>200°C), producing CO, NOₓ, and piperazine derivatives.

Scientific Research Applications

Neurological Disorders

One of the primary areas of interest for this compound is its potential use in treating neurological disorders. Research has indicated that derivatives containing piperazine structures can act as antagonists for various receptors, including the A2A adenosine receptor, which is implicated in neurodegenerative diseases like Parkinson's and Alzheimer's . The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in this domain.

Cancer Therapy

The compound's structure suggests possible interactions with pathways involved in tumor growth and metastasis. Studies have shown that piperazine derivatives can influence cancer cell proliferation and apoptosis . By acting on specific receptors or enzymes, such as diacylglycerol acyltransferase (DGAT), these compounds may contribute to inhibiting tumor growth, making them valuable in oncology research.

Antidepressant Activity

Preliminary studies have suggested that compounds similar to 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine may exhibit antidepressant effects by modulating serotonin pathways . This potential application is critical given the rising prevalence of mood disorders globally.

Case Studies and Experimental Findings

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related compounds, emphasizing substituent effects, pharmacological activity, and synthetic strategies:

Key Observations

Substituent Effects on Bioactivity: The presence of electron-withdrawing groups (e.g., NO₂, Cl) at ortho/para positions on aryl rings significantly enhances AChE inhibition, as seen in compound 4a (IC₅₀ = 0.91 µM) . The nitro group in the target compound may similarly improve binding affinity, though experimental validation is required.

Synthetic Challenges :

- The target compound’s synthesis likely requires sequential Buchwald-Hartwig couplings (as in ) to install the benzyl- and ethyl-piperazine groups. Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) are critical for achieving high yields .

Pharmacological Potential: While the compound’s dual piperazine design is unique, its nitro group aligns with active nitropyrimidine kinase inhibitors (e.g., crizotinib analogs). However, the absence of a heterocyclic core (e.g., spirocycles in ) may limit kinase selectivity .

Biological Activity

The compound 2-(4-Benzylpiperazin-1-yl)-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidin-4-amine is a synthetic derivative of piperazine, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

Molecular Structure

- Molecular Formula : C₂₁H₃₃N₅O₂

- Molecular Weight : 367.53 g/mol

The compound primarily interacts with various neurotransmitter systems, particularly the dopamine and serotonin receptors . These interactions can modulate neurotransmission, influencing mood and behavior. Additionally, it has been shown to inhibit carbonic anhydrase (CA) enzymes, specifically CAI and CAII, which play crucial roles in maintaining pH and CO₂ homeostasis in physiological processes .

Inhibition of Carbonic Anhydrase

The inhibition of carbonic anhydrase by this compound affects several physiological functions:

- Respiration : Modulates CO₂ transport and excretion.

- Bone Resorption : Influences osteoclast activity through pH regulation.

- Electrolyte Secretion : Affects renal function and fluid balance.

Neurotransmitter Interaction

The compound's affinity for dopamine and serotonin receptors suggests a potential role in treating psychiatric disorders. It may act as either an agonist or antagonist, depending on the receptor subtype involved. Such interactions can lead to alterations in:

- Gene Expression : Influencing neurotransmitter synthesis and degradation pathways.

- Cell Signaling Pathways : Modulating synaptic transmission in neuronal cells.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Potential Applications |

|---|---|---|

| Carbonic Anhydrase Inhibition | Affects CO₂ hydration and pH balance | Respiratory disorders, bone health |

| Neurotransmitter Modulation | Alters dopamine/serotonin receptor activity | Psychiatric disorders treatment |

| Cellular Signaling | Influences gene expression related to neurotransmitter metabolism | Cognitive enhancement |

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of similar piperazine derivatives on neuronal cells subjected to oxidative stress. The results indicated that compounds with structural similarities to our target compound exhibited significant protective effects against cell death, suggesting potential applications in neurodegenerative diseases .

Study 2: Antidepressant Activity

Another research focused on the antidepressant-like effects of piperazine derivatives. The findings demonstrated that these compounds could significantly reduce depressive-like behaviors in animal models through modulation of serotonin pathways, highlighting their therapeutic potential for mood disorders .

Q & A

Q. What are the established synthetic routes for this compound, and how is structural confirmation achieved?

Methodological Answer: Synthesis typically involves multi-step reactions with piperazine derivatives as precursors. For example:

- Step 1: Alkylation or substitution reactions to introduce benzyl and ethyl groups onto the pyrimidine core.

- Step 2: Nitration at the 5-position using mixed acids (e.g., HNO₃/H₂SO₄) under controlled temperature. Structural confirmation relies on mass spectrometry (MS) for molecular weight verification (e.g., [M + H]+ peaks) and ¹H NMR to resolve substituent positions via chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm, piperazine protons at δ 2.5–3.5 ppm) .

| Step | Key Reagents/Conditions | Analytical Tools |

|---|---|---|

| 1 | Dibenzylamine derivatives, alkyl halides | MS, TLC |

| 2 | HNO₃/H₂SO₄, 0–5°C | ¹H NMR, HPLC |

Q. How is the molecular conformation analyzed, and what intramolecular interactions stabilize the structure?

Methodological Answer: X-ray crystallography and density functional theory (DFT) calculations are used to determine dihedral angles and hydrogen-bonding networks. For analogous pyrimidine derivatives:

Q. What safety protocols are recommended given limited toxicological data?

Methodological Answer: Adopt precautionary measures due to incomplete toxicity profiles:

- Use P95 respirators and chemical-resistant gloves (e.g., nitrile) to prevent inhalation/skin contact.

- Avoid drainage systems to minimize environmental release.

- Conduct AMES tests and in vitro cytotoxicity assays (e.g., HepG2 cells) to preliminarily assess mutagenicity and acute toxicity .

| Parameter | Data Availability | Recommended Action |

|---|---|---|

| Acute oral toxicity | Not available | Assume LD₅₀ < 300 mg/kg |

| Carcinogenicity (IARC) | No classification | Use fume hoods |

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

Methodological Answer: Apply quantum chemical reaction path searches (e.g., using Gaussian or ORCA) to identify low-energy intermediates and transition states. For example:

Q. How to resolve contradictions in reported toxicological data?

Methodological Answer: Address discrepancies via:

- Meta-analysis of structurally similar compounds (e.g., piperazine-based drugs) to infer toxicity trends.

- Dose-response studies in multiple cell lines (e.g., HEK293, primary hepatocytes) to validate IC₅₀ variability.

- Species-specific assays (e.g., zebrafish embryos) to assess cross-species relevance .

Q. What strategies elucidate the impact of piperazine substituents on bioactivity?

Methodological Answer: Use structure-activity relationship (SAR) studies:

- Synthesize analogs with varying alkyl/aryl groups (e.g., methyl vs. ethyl piperazine).

- Test binding affinity (e.g., SPR or ITC) against target receptors (e.g., serotonin/dopamine transporters).

- Correlate substituent bulkiness (via molecular volume calculations ) with cellular permeability (e.g., Caco-2 assays) .

| Substituent | LogP | IC₅₀ (nM) | Permeability (×10⁻⁶ cm/s) |

|---|---|---|---|

| Benzyl | 2.8 | 45 ± 3 | 12.3 |

| Ethyl | 1.9 | 120 ± 10 | 18.7 |

Key Methodological Takeaways

- Synthesis: Prioritize MS/NMR for structural validation and multi-step optimization via computational modeling.

- Safety: Assume high hazard potential without data; employ tiered toxicological screening.

- SAR: Combine synthetic chemistry with biophysical assays to map substituent effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.